molecular formula C7H16N4O B15273156 4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide

4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide

Cat. No.: B15273156
M. Wt: 172.23 g/mol
InChI Key: NBLLKGVYLNRXRX-UHFFFAOYSA-N
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Description

4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is an organic compound with the molecular formula C7H16N4O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains functional groups such as an amino group, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the carboximidamide group can participate in electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is unique due to the presence of all three functional groups (amino, hydroxy, and carboximidamide) in its structure. This combination of functional groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide

InChI

InChI=1S/C7H16N4O/c1-11-4-2-7(9,3-5-11)6(8)10-12/h12H,2-5,9H2,1H3,(H2,8,10)

InChI Key

NBLLKGVYLNRXRX-UHFFFAOYSA-N

Isomeric SMILES

CN1CCC(CC1)(/C(=N/O)/N)N

Canonical SMILES

CN1CCC(CC1)(C(=NO)N)N

Origin of Product

United States

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